molecular formula C20H24ClF2N5O2S B2575273 N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1215569-83-7

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B2575273
CAS RN: 1215569-83-7
M. Wt: 471.95
InChI Key: ZRWXKXVYAFYVQZ-UHFFFAOYSA-N
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Description

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClF2N5O2S and its molecular weight is 471.95. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

Compounds containing benzothiazole and pyrazole structures have been studied for their potential as antibacterial agents. For example, novel analogs of benzothiazolyl substituted pyrazol-5-ones demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating their potential in developing new antimicrobial agents (Palkar et al., 2017).

Vasorelaxant Agents

Benzofuran, morpholinomethyl, and pyrazoline hybrids have been synthesized and shown to possess significant vasodilatory properties. This suggests their potential application in treating cardiovascular diseases by inducing vasorelaxation and improving blood flow (Hassan et al., 2014).

Anti-inflammatory and Analgesic Agents

The synthesis of novel heterocyclic compounds derived from benzothiazole structures has shown significant anti-inflammatory and analgesic activities. These findings support their potential application in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Molecular Interaction Studies

Research on compounds similar in structure to the one , such as N-heterocyclic carboxamide derivatives, has contributed to understanding molecular interactions with biological targets. For instance, studies on the molecular interaction of antagonists with the CB1 cannabinoid receptor have provided insights into drug-receptor binding mechanisms, which are crucial for drug design and development (Shim et al., 2002).

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives have been explored as potential inhibitors of photosynthetic electron transport, highlighting their application in developing herbicides and understanding plant physiology (Vicentini et al., 2005).

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N5O2S.ClH/c1-13-10-16(25(2)24-13)19(28)27(5-3-4-26-6-8-29-9-7-26)20-23-18-15(22)11-14(21)12-17(18)30-20;/h10-12H,3-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWXKXVYAFYVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride

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